3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
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Overview
Description
3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClF4O2S and a molecular weight of 262.61 g/mol . This compound is characterized by the presence of both fluorine and sulfonyl chloride functional groups, making it a valuable intermediate in various chemical syntheses.
Scientific Research Applications
3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules for studying biological processes.
Safety and Hazards
Mechanism of Action
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .
Mode of Action
The compound, being a sulfonyl chloride, is likely to undergo nucleophilic substitution reactions. In these reactions, the chlorine atom is replaced by a nucleophile, such as an amine or alcohol . This results in the formation of sulfonamides or sulfonic esters, respectively .
Biochemical Pathways
The compound’s ability to form sulfonamides and sulfonic esters suggests that it could potentially interfere with biological processes involving these types of molecules .
Pharmacokinetics
The compound’s solubility, stability, and reactivity would be expected to influence its bioavailability .
Result of Action
The compound’s reactivity suggests that it could potentially modify proteins or other biomolecules, thereby affecting their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride. For instance, the compound’s reactivity might be enhanced under acidic conditions, which promote the formation of sulfonamides and sulfonic esters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of 3,5-difluoromethylbenzenesulfonyl chloride with hydrogen fluoride . This reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with the trifluoromethyl group at the para position.
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride: Contains two trifluoromethyl groups, providing different reactivity and properties.
Uniqueness: 3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can influence its reactivity and the types of products formed in chemical reactions. This positional specificity can be advantageous in the synthesis of complex molecules where regioselectivity is crucial .
Properties
IUPAC Name |
3-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-15(13,14)5-3-1-2-4(9)6(5)7(10,11)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPLJUDUCKFLHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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